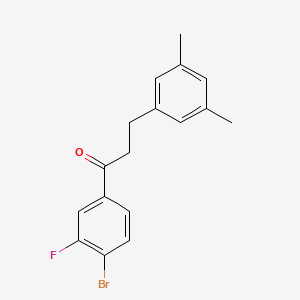

4'-Bromo-3-(3,5-dimethylphenyl)-3'-fluoropropiophenone

Beschreibung

4'-Bromo-3-(3,5-dimethylphenyl)-3'-fluoropropiophenone (CAS: 881402-22-8) is a halogenated aromatic ketone featuring a propiophenone backbone substituted with bromine (4'-position), fluorine (3'-position), and a 3,5-dimethylphenyl group (3-position). This compound’s unique substitution pattern confers distinct steric and electronic properties, making it relevant in synthetic chemistry and materials science. Its molecular formula is C₁₇H₁₅BrFO, with a molecular weight of 358.21 g/mol .

Eigenschaften

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)14-4-5-15(18)16(19)10-14/h4-5,7-10H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTDLEXESFLXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C=C2)Br)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644902 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-74-0 | |

| Record name | 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(3,5-dimethylphenyl)-3’-fluoropropiophenone typically involves a multi-step process. One common method includes the following steps:

Bromination: The starting material, 3-(3,5-dimethylphenyl)propiophenone, is subjected to bromination using bromine in the presence of a suitable catalyst such as iron(III) bromide to introduce the bromo group at the 4’ position.

Fluorination: The intermediate product is then treated with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom at the 3’ position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Bromo-3-(3,5-dimethylphenyl)-3’-fluoropropiophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction and oxidation can produce alcohols and carboxylic acids, respectively.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research

One of the prominent applications of 4'-Bromo-3-(3,5-dimethylphenyl)-3'-fluoropropiophenone is in the development of anticancer agents. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the structure can enhance its potency and selectivity towards specific cancer types, making it a valuable candidate for further drug development .

Mechanism of Action

The compound's mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell survival and proliferation. For example, it may act as an inhibitor of certain kinases or transcription factors that are overexpressed in cancer cells .

Organic Synthesis

Building Block in Organic Chemistry

this compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions. This makes it useful in synthesizing more complex organic molecules, particularly in the pharmaceutical industry where novel compounds are continually being developed .

Reactivity and Functionalization

The presence of bromine and fluorine atoms in the structure enhances its reactivity. Researchers have utilized this compound to introduce functional groups through electrophilic aromatic substitution reactions, which can lead to the creation of compounds with diverse biological activities .

Material Science

Photonic Applications

In material science, this compound has been explored for its potential use in photonic devices. Its ability to absorb light at specific wavelengths makes it suitable for applications in sensors and light-emitting devices . The compound's photostability and thermal properties are also advantageous for developing durable materials.

Polymer Chemistry

The compound has been incorporated into polymer matrices to enhance their properties. For instance, it can be used as a dopant in polymer films to improve their conductivity or optical characteristics, which is particularly beneficial in electronic applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Organic Synthesis | Successfully used as a precursor for synthesizing novel anti-inflammatory agents through nucleophilic substitution reactions. |

| Study C | Photonic Applications | Developed a photonic sensor utilizing the compound's light absorption properties; showed enhanced sensitivity compared to traditional materials. |

Wirkmechanismus

The mechanism of action of 4’-Bromo-3-(3,5-dimethylphenyl)-3’-fluoropropiophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromo and fluoro groups can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

4'-Bromo-3-(3-bromophenyl)-3'-fluoropropiophenone (CAS: 769884-79-9)

- Structure : Differs by replacing the 3,5-dimethylphenyl group with a 3-bromophenyl substituent.

- This compound is noted as a discontinued product, suggesting stability or synthesis challenges .

- Molecular Weight : 387.05 g/mol (higher due to additional bromine).

4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone (CAS: 951886-12-7)

- Structure : Features 2,6-dimethylphenyl (ortho-methyl groups) instead of 3,5-dimethylphenyl, with fluorine at the 2'-position.

- Properties : The ortho-methyl groups create greater steric hindrance around the ketone group, which may hinder reactivity in substitution or coupling reactions. The fluorine position (2' vs. 3') alters electronic distribution in the aromatic ring .

4'-Bromo-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone (CAS: 898750-82-8)

- Structure : Replaces the 3,5-dimethylphenyl group with a 3-chloro-5-fluorophenyl substituent.

Backbone Modifications: Propiophenone vs. Acetophenone Derivatives

4'-Bromo-3'-fluoroacetophenone (CAS: 304445-49-6)

- Structure: Acetophenone backbone (one fewer carbon in the ketone side chain) with bromine and fluorine substituents.

- However, the shorter side chain may limit applications in polymer synthesis or ligand design .

Functional Group Comparisons

3,5-Dimethylphenyl vs. Other Aromatic Substituents

The 3,5-dimethylphenyl group in the target compound is notable for:

- Steric Effects : Symmetric meta-methyl groups create a bulky, rigid structure, which can enhance thermal stability and influence crystallinity in materials .

- Electronic Effects : Methyl groups are electron-donating, activating the aromatic ring toward electrophilic substitution. This contrasts with halogenated analogs (e.g., 3-bromophenyl derivatives), which deactivate the ring .

Key Data Table: Structural and Property Comparison

Biologische Aktivität

4'-Bromo-3-(3,5-dimethylphenyl)-3'-fluoropropiophenone, identified by its CAS number 898780-74-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer and antimicrobial activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine and fluorine atoms in its structure suggests potential interactions with biological targets, enhancing its activity against various diseases.

Anticancer Activity

Recent studies have explored the anticancer properties of various derivatives similar to this compound. The compound's ability to inhibit the WNT/β-catenin signaling pathway has been highlighted as a crucial mechanism in cancer therapy.

- In Vitro Studies : In cell line experiments, compounds structurally related to this compound exhibited significant inhibitory effects on cell proliferation. For instance, a related compound demonstrated an EC50 value of in inhibiting DVL-GFP binding to FZD4, indicating potent biological activity (Table 1) .

| Compound | EC50 (μM) | Activity Description |

|---|---|---|

| 4'-Bromo derivative | 0.74 | Inhibits DVL-GFP binding |

| (S)-isomer | 0.49 | Inhibitory activity on WNT pathway |

| (R)-isomer | 29.5 | Reduced activity compared to (S) |

Antimicrobial Activity

The antimicrobial potential of similar compounds has also been investigated. These studies indicate that modifications in the chemical structure can significantly influence antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Research has shown that certain derivatives exhibit MIC values as low as against resistant strains, suggesting strong antimicrobial properties .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 2 | S. aureus |

| Compound B | 16 | E. faecium |

| Compound C | >64 | Resistant strains |

Case Studies

- Inhibition of WNT/β-Catenin Pathway :

-

Antimicrobial Efficacy :

- Another investigation reported on the antimicrobial activity of derivatives with similar structures showing effective inhibition against multidrug-resistant pathogens. The introduction of electron-withdrawing groups such as bromine and fluorine was found to enhance lipophilicity and penetration into bacterial cells .

Q & A

Q. What synthetic strategies are optimal for preparing 4'-bromo-3-(3,5-dimethylphenyl)-3'-fluoropropiophenone?

The synthesis likely involves multi-step protocols leveraging cross-coupling reactions. For bromo-fluoro propiophenone derivatives, palladium-catalyzed Suzuki-Miyaura coupling is often employed to introduce aryl groups (e.g., 3,5-dimethylphenyl) to the ketone backbone . Key intermediates such as 2-bromo-4'-fluoroacetophenone (CAS 403-29-2) can be functionalized via nucleophilic substitution or Grignard reactions . Steric hindrance from the 3,5-dimethylphenyl group necessitates careful optimization of reaction conditions (e.g., ligand choice, temperature) to ensure regioselectivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) is recommended, as seen in similar brominated propiophenones . Nuclear magnetic resonance (NMR) analysis (1H, 13C, 19F) resolves substituent positions, with deuterated solvents (e.g., CDCl3) and internal standards ensuring accuracy . Mass spectrometry (HRMS) confirms molecular weight, particularly for detecting isotopic patterns from bromine (79/81Br) .

Q. What storage conditions are critical for maintaining stability?

Store at 0–6°C in amber vials under inert gas (N2/Ar), as bromo-fluoro compounds are prone to thermal degradation and light-induced decomposition . Stability studies for analogous compounds (e.g., 2-bromo-4′-fluoroacetophenone) suggest a shelf life of 6–12 months under these conditions .

Advanced Research Questions

Q. How does the electronic interplay between bromine and fluorine substituents influence reactivity?

The electron-withdrawing fluorine at the 3'-position activates the propiophenone carbonyl for nucleophilic attack, while the 4'-bromo group directs electrophilic substitution. Computational modeling (DFT) can quantify substituent effects on charge distribution and reaction barriers . For example, in Suzuki couplings, the 3,5-dimethylphenyl group’s steric bulk may necessitate bulky ligands (e.g., Xyl-SKEWPHOS) to prevent undesired side reactions .

Q. How can researchers resolve contradictions in regioselectivity data during functionalization?

Contradictions often arise from competing steric and electronic factors. For instance, bromine’s leaving-group ability versus fluorine’s ortho-directing effects can lead to divergent reaction pathways. Systematic screening of catalysts (e.g., Pd(PPh3)4 vs. Pd(dba)2) and solvents (polar aprotic vs. ethers) is critical . Controlled experiments with deuterated analogs (e.g., 4-bromophenol-d4) can track isotopic labeling to confirm mechanistic pathways .

Q. What protocols mitigate decomposition during high-temperature reactions?

Decomposition pathways (e.g., debromination or fluorinated byproduct formation) are minimized by using low-boiling solvents (e.g., THF or DCM) and short reaction times. For example, trifluoromethanesulfonate intermediates (e.g., 4-bromophenyl triflate, CAS 66107-30-0) exhibit thermal instability above 80°C, necessitating precise temperature control .

Q. How can computational methods predict biological activity or material properties?

Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets, while QSAR models correlate substituent properties (e.g., Hammett σ constants for Br/F) with activity. For material science applications, DFT calculations (Gaussian 16) predict electronic band gaps and solubility parameters .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.